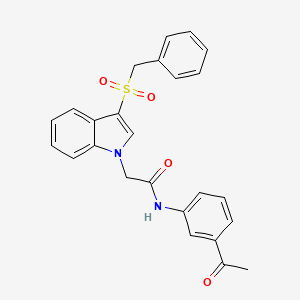
N-(3-acetylphenyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole moiety, a benzylsulfonyl group, and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the benzylsulfonyl group through sulfonylation reactions. The final step involves the acetylation of the phenyl ring to obtain the desired compound. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the indole or phenyl rings.
Scientific Research Applications
N-(3-acetylphenyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.
Industry: The compound may find applications in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the benzylsulfonyl group may enhance its binding affinity and specificity. The acetylphenyl group can further modulate its activity by influencing its chemical reactivity and stability. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)benzenesulfonamide: This compound shares the acetylphenyl and sulfonamide groups but lacks the indole moiety.
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group on the benzene ring instead of the indole moiety.
N-(3-acetylphenyl)-2-(3-(methylsulfonyl)-1H-indol-1-yl)acetamide: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.
Uniqueness
N-(3-acetylphenyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide is unique due to the presence of the benzylsulfonyl group attached to the indole moiety, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(3-benzylsulfonylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-18(28)20-10-7-11-21(14-20)26-25(29)16-27-15-24(22-12-5-6-13-23(22)27)32(30,31)17-19-8-3-2-4-9-19/h2-15H,16-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHUYUSHGWKUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2701684.png)
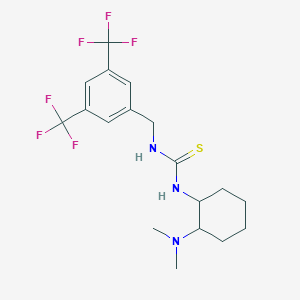
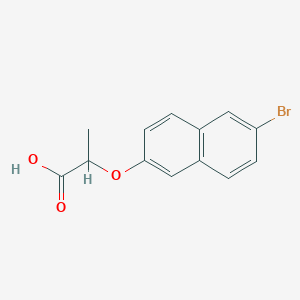
![N-(2,4-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2701690.png)
![6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine](/img/structure/B2701691.png)
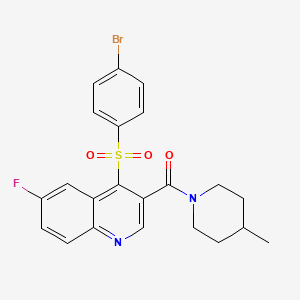
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2701694.png)
![3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2701695.png)

![2-cyano-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2701700.png)
![1-(1-Acetyl-1,4-diazaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2701702.png)
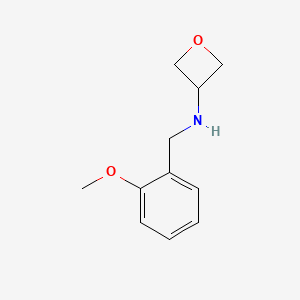
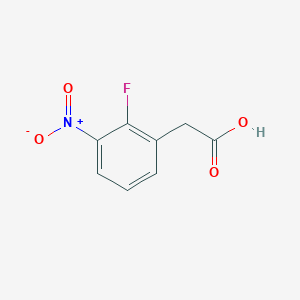
![ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2701706.png)
